Methods of Synthesis
Oryzatensin can be synthesized using solid-phase peptide synthesis (SPPS), a widely employed method for producing peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes:
Technical Details
The synthesis of Oryzatensin may involve specific conditions such as the use of trifluoroacetic acid (TFA) as a solvent, which aids in the cleavage and purification processes. TFA helps in protonating carboxyl groups, enhancing chromatographic separation during purification steps .
Structure of Oryzatensin
Oryzatensin has a specific amino acid sequence that contributes to its biological activity. The molecular structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data on Molecular Structure
The precise molecular formula and weight of Oryzatensin are critical for understanding its interactions and functions. The peptide's structure allows it to interact with various biological targets, influencing physiological processes.
Reactions Involving Oryzatensin
Oryzatensin participates in several biochemical reactions within biological systems, particularly those related to gut motility and immune modulation. Its interaction with receptors in the gastrointestinal tract can lead to contraction of ileal smooth muscle, thus affecting digestive processes.
Technical Details of Reactions
The mechanisms through which Oryzatensin exerts its effects may involve receptor-mediated pathways that could be elucidated through further biochemical assays and studies focusing on its pharmacodynamics.
Process of Action
Oryzatensin's mechanism of action primarily involves its interaction with specific receptors in the gut. This interaction can stimulate muscle contractions in the ileum, enhancing peristalsis and potentially improving digestive efficiency.
Data on Mechanism
Studies have demonstrated that Oryzatensin can modulate immune responses by influencing cytokine production, which is crucial for maintaining gut health and responding to pathogens .
Physical Properties
Oryzatensin is typically characterized as a soluble peptide with a specific molecular weight. Its solubility in aqueous solutions makes it suitable for various biological applications.
Chemical Properties
The chemical properties include stability under physiological conditions and reactivity with other biomolecules. Understanding these properties is essential for determining its efficacy as a therapeutic agent.
Oryzatensin has potential applications in various scientific fields:
Oryzatensin (amino acid sequence: Gly-Tyr-Pro-Met-Tyr-Pro-Leu-Pro-Arg) is a biologically active nonapeptide liberated from rice albumin—a major storage protein in Oryza sativa. Its biosynthesis occurs through precise enzymatic proteolysis during both food processing and physiological digestion. The peptide exists in an inactive precursor form within the primary structure of rice albumin, requiring specific enzymatic cleavage for activation and release [1] [4].
Trypsin (EC 3.4.21.4) serves as the primary protease responsible for the initial release of oryzatensin from rice albumin. This serine protease exhibits cleavage specificity for peptide bonds at the carboxyl terminus of basic amino acids, particularly arginine (Arg) and lysine (Lys). Within the rice albumin sequence, trypsin recognizes and hydrolyzes bonds flanking the oryzatensin sequence, enabling its excision from the parent protein. Biochemical studies confirm that tryptic digestion of rice albumin consistently yields the intact nonapeptide oryzatensin, along with other peptide fragments [1] [4]. The tryptic release is highly efficient due to the presence of arginine at the C-terminus of oryzatensin, creating an optimal cleavage site. Research indicates that trypsin-mediated generation occurs not only in vitro but also under conditions simulating the duodenal environment, highlighting its physiological relevance [4].
Table 1: Enzymatic Parameters for Trypsin-Mediated Oryzatensin Release
| Parameter | Value/Observation | Significance |
|---|---|---|
| Optimal pH | 7.5 - 8.5 | Aligns with intestinal lumen conditions |
| Cleavage Site Specificity | C-terminal to Arginine (Arg) | Targets sequence -Leu-Pro-Arg↓ in precursor |
| Primary Release Site | Duodenum (simulated conditions) | Initial site of bioactive peptide liberation |
| Molecular Weight of Product | 1103.3 Da (GYPMYPLPR) | Confirmed via mass spectrometry |
| Key Structural Feature | C-terminal Arg residue | Essential for trypsin recognition and cleavage |
Following initial tryptic liberation, oryzatensin undergoes further processing by gastrointestinal proteases, significantly influencing its stability, bioavailability, and ultimate bioactivity. While trypsin action dominates in the duodenum, gastric pepsin initiates protein breakdown in the stomach, creating smaller polypeptide fragments that are subsequently accessible to trypsin. Following tryptic release, brush border peptidases (e.g., aminopeptidases, dipeptidyl peptidase IV) and pancreatic elastase may further modify oryzatensin. Crucially, the presence of two proline residues within its core sequence (-Pro-Leu-Pro-) confers remarkable resistance to nonspecific proteolysis. This structural feature allows a significant fraction of the peptide to survive degradation and reach the lower gastrointestinal tract in biologically active form. In silico analyses predict high susceptibility of rice bran proteins, including albumin, to aspartate proteases like pepsin (at pH >2) and metalloproteinases like thermolysin, supporting the sequential digestion model observed experimentally [1] [4] [7]. This robust survival through the digestive tract underpins oryzatensin's ability to exert systemic effects following oral ingestion.
Structure-activity relationship (SAR) studies have definitively identified the carboxy-terminal pentapeptide Tyr-Pro-Leu-Pro-Arg (YPLPR) as the minimal sequence essential for oryzatensin's biological activity. This pentapeptide, corresponding to oryzatensin(5-9), retains significant agonist activity at the complement component 3a receptor (C3aR), mirroring the effects of the full-length nonapeptide. Truncation or modification beyond this pentapeptide core results in near-complete loss of receptor activation [1] [4]. The YPLPR sequence exhibits notable homology to the C-terminal region of endogenous complement component 3a (C3a), particularly the sequence Leu-Gly-Leu-Ala-Arg (LGLAR - C3a(73-77)), which is the minimal active fragment of native C3a. This shared C-terminal motif, especially the arginine anchor, is critical for receptor engagement and activation. SAR studies involving alanine scanning mutagenesis revealed that Leu³ within YPLPR is indispensable for C3aR interaction, while Pro² and Pro⁴ contribute to stabilizing the bioactive conformation through structural rigidity imposed by the proline residues [1] [4]. Interestingly, the amino-terminal tetrapeptide (GYPM) of full-length oryzatensin modulates receptor affinity and specificity but is dispensable for core C3aR agonist function.
Table 2: Functional Activity of Oryzatensin and Derived Pentapeptides
| Peptide Sequence | Origin/Modification | C3a Receptor Affinity (Relative) | Opioid Receptor Affinity (μ-type) | Primary Bioactivity |
|---|---|---|---|---|
| GYPMYPLPR (Oryzatensin) | Native nonapeptide | 1.0 (Reference) | Moderate (Antagonist) | C3a agonist, Opioid antagonist |
| YPLPR (Oryzatensin(5-9)) | Minimal C-terminal pentapeptide | ~0.8 | Weak | C3a agonist |
| FPLPR | Phe¹ substitution of Tyr¹ | ~0.5 | Not detected | Reduced C3a agonist |
| YALPR | Ala³ substitution of Leu³ | <0.1 | Not detected | Inactive |
| YPAPR | Ala⁴ substitution of Pro⁴ | ~0.3 | Not detected | Reduced C3a agonist |
| YPLPA | Ala⁵ substitution of Arg⁵ | <0.1 | Not detected | Inactive |
Rational design based on the YPLPR scaffold led to the development of significantly enhanced C3aR agonists. Substitution of the N-terminal tyrosine (Tyr¹) in YPLPR with tryptophan (Trp) yielded the pentapeptide Trp-Pro-Leu-Pro-Arg (WPLPR). This single modification resulted in a dramatic increase in binding affinity for the C3a receptor and potentiated its functional responses. Radioligand binding assays demonstrated that WPLPR exhibits approximately 3-5 times higher affinity for the human C3a receptor compared to the native YPLPR sequence [1] [3] [4]. The enhanced activity is attributed to several factors intrinsic to the tryptophan residue: 1) Increased Hydrophobicity and Aromatic Surface Area: The larger indole ring of tryptophan enhances hydrophobic interactions within a putative receptor subpocket compared to the phenol ring of tyrosine; 2) Optimized Cation-π Interactions: The electron-rich indole moiety potentially engages in stronger cation-π interactions with critical positively charged residues (e.g., Arg²⁰⁶ in transmembrane domain V) in the C3a receptor binding pocket; 3) Conformational Stability: The bulkier tryptophan may impose a more favorable orientation on the adjacent proline residues, stabilizing the bioactive conformation recognized by the receptor. Importantly, the two proline residues in WPLPR (and YPLPR) contribute not only to receptor binding but also confer resistance to digestive enzymes, explaining the oral bioavailability observed for this modified peptide [1] [3] [4]. This strategic substitution exemplifies the potential for optimizing food-derived peptides for enhanced bioactivity and stability. Furthermore, while YPLPR retained weak affinity for the mu-opioid receptor (acting as a weak antagonist), this interaction was virtually abolished in WPLPR, resulting in a highly selective C3a receptor agonist profile [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6